molecular formula C8H11N3S2 B7758401 (1Z,N'Z)-N-methyl-N'-((3-methylthiophen-2-yl)methylene)carbamohydrazonothioic acid

(1Z,N'Z)-N-methyl-N'-((3-methylthiophen-2-yl)methylene)carbamohydrazonothioic acid

Cat. No.: B7758401
M. Wt: 213.3 g/mol
InChI Key: LBHNFKQUDKPRJV-YHYXMXQVSA-N
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Description

(1Z,N’Z)-N-methyl-N’-((3-methylthiophen-2-yl)methylene)carbamohydrazonothioic acid is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,N’Z)-N-methyl-N’-((3-methylthiophen-2-yl)methylene)carbamohydrazonothioic acid typically involves the condensation of N-methylhydrazinecarbothioamide with 3-methylthiophene-2-carbaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1Z,N’Z)-N-methyl-N’-((3-methylthiophen-2-yl)methylene)carbamohydrazonothioic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone moiety can be reduced to form corresponding hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(1Z,N’Z)-N-methyl-N’-((3-methylthiophen-2-yl)methylene)carbamohydrazonothioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1Z,N’Z)-N-methyl-N’-((3-methylthiophen-2-yl)methylene)carbamohydrazonothioic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and thiophene moieties. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1Z,N’Z)-N-methyl-N’-((2-thienyl)methylene)carbamohydrazonothioic acid
  • (1Z,N’Z)-N-methyl-N’-((3-phenylthiophen-2-yl)methylene)carbamohydrazonothioic acid
  • (1Z,N’Z)-N-methyl-N’-((3-methylfuran-2-yl)methylene)carbamohydrazonothioic acid

Uniqueness

(1Z,N’Z)-N-methyl-N’-((3-methylthiophen-2-yl)methylene)carbamohydrazonothioic acid is unique due to the presence of the 3-methylthiophene ring, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-methyl-3-[(Z)-(3-methylthiophen-2-yl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S2/c1-6-3-4-13-7(6)5-10-11-8(12)9-2/h3-5H,1-2H3,(H2,9,11,12)/b10-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHNFKQUDKPRJV-YHYXMXQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N\NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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